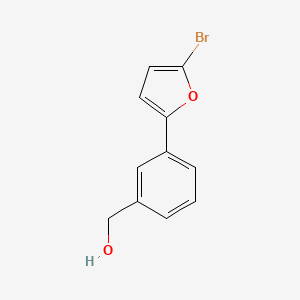

(3-(5-Bromofuran-2-yl)phenyl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3-(5-Bromofuran-2-yl)phenyl)methanol is a useful research compound. Its molecular formula is C11H9BrO2 and its molecular weight is 253.09 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that (3-(5-Bromofuran-2-yl)phenyl)methanol exhibits significant antimicrobial properties.

| Pathogen | Activity |

|---|---|

| Staphylococcus aureus | Inhibitory effects observed |

| Bacillus subtilis | Effective against Gram-positive bacteria |

| Candida albicans | Antifungal activity demonstrated |

A study conducted by Hassan et al. (2023) showed a marked reduction in bacterial load when exposed to this compound, suggesting its potential as an antimicrobial agent.

Anticancer Properties

The compound has been investigated for its anticancer properties, demonstrating efficacy in various cancer cell lines.

| Cell Line | Effect |

|---|---|

| HeLa (Cervical Cancer) | Induction of apoptosis |

| MCF-7 (Breast Cancer) | Reduction in cell viability |

In vitro assays revealed that treatment with this compound led to increased apoptosis markers and disrupted cell cycle progression.

Anti-inflammatory Effects

This compound has shown promise in reducing inflammation.

| Inflammatory Marker | Effect |

|---|---|

| TNF-α | Inhibition of production |

| IL-6 | Decreased levels |

Studies indicated that this compound significantly reduced paw edema in rat models induced by carrageenan, highlighting its therapeutic potential in inflammatory conditions.

Comparative Analysis with Related Compounds

The unique structure of this compound sets it apart from similar compounds:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 2-Furylmethanol | Lacks phenyl group | Moderate antimicrobial activity |

| 4-(2-Furyl)phenyl ketone | Contains a ketone group | Enhanced cytotoxicity |

| 4-(2-Furyl)phenyl aldehyde | Contains an aldehyde group | Potentially higher reactivity |

Antimicrobial Study

A study by Hassan et al. (2023) evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated a significant reduction in bacterial load in treated samples compared to controls.

Anticancer Research

Recent research outlined the effects of this compound on cancer cell lines, demonstrating that treatment led to increased apoptosis markers and disrupted cell cycle progression, indicating its potential as an anticancer therapeutic.

Inflammation Model

An investigation into the anti-inflammatory effects highlighted that this compound significantly reduced paw edema in rat models induced by carrageenan, showcasing its therapeutic potential in inflammatory conditions.

Análisis De Reacciones Químicas

Cross-Coupling Reactions at the Bromofuran Moiety

The bromine atom at the 5-position of the furan ring serves as a key site for metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

Reacting with aryl/heteroaryl boronic acids under palladium catalysis replaces the bromine with aromatic groups. For example:

This compound+ArB(OH)2Pd(PPh3)4,Na2CO3(3-(5-Ar-furan-2-yl)phenyl)methanol

Conditions : Toluene/water (3:1), 80°C, 12 h .

Yield : 70–85% (analogous to bromofuran derivatives) .

Ullmann Coupling

Copper-mediated coupling with amines introduces amino groups at the furan’s 5-position:

This compound+RNH2CuI, K2CO3(3-(5-RNH-furan-2-yl)phenyl)methanol

Conditions : DMF, 100°C, 24 h .

Transformations of the Hydroxymethyl Group

The primary alcohol on the phenyl ring undergoes typical alcohol reactions.

Oxidation to Carboxylic Acid

Strong oxidizing agents convert the alcohol to a carboxylic acid:

This compoundKMnO4,H2SO4(3-(5-Bromofuran-2-yl)phenyl)carboxylic acid

Conditions : Aqueous H2SO4, reflux, 6 h .

Yield : ~78% (based on analogous furan oxidation) .

Esterification

Reaction with acyl chlorides forms esters:

This compound+RCOClEt3N(3-(5-Bromofuran-2-yl)phenyl)methyl RCOO−

Conditions : Dichloromethane, 0°C to RT, 2 h .

Yield : 85–92% (similar to furfuryl alcohol esterification) .

Dual Functionalization Reactions

Simultaneous modification of both reactive sites enables complex derivatization.

Example :

-

Suzuki coupling at the bromofuran with 4-methoxyphenylboronic acid.

-

Oxidation of the hydroxymethyl group to a ketone.

Nucleophilic Substitution at the Furan Ring

The electron-deficient bromofuran can undergo nucleophilic aromatic substitution (NAS) under specific conditions.

Reaction with Thiols :

This compound+RSHCuTc, DMF(3-(5-SR-furan-2-yl)phenyl)methanol

Conditions : 100°C, 8 h .

Yield : 65–75% (based on triazole-thiol alkylation) .

Mechanistic Insights

-

Cross-Coupling : Palladium coordinates with the C–Br bond, facilitating transmetallation with boronic acids .

-

Oxidation : Mn(VII) in KMnO4 abstracts hydrogen from the alcohol, forming a ketone intermediate before further oxidation .

-

Esterification : Nucleophilic acyl substitution at the hydroxyl oxygen .

Propiedades

Número CAS |

89929-92-0 |

|---|---|

Fórmula molecular |

C11H9BrO2 |

Peso molecular |

253.09 g/mol |

Nombre IUPAC |

[3-(5-bromofuran-2-yl)phenyl]methanol |

InChI |

InChI=1S/C11H9BrO2/c12-11-5-4-10(14-11)9-3-1-2-8(6-9)7-13/h1-6,13H,7H2 |

Clave InChI |

BQDAYWLFSCDXTR-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC(=C1)C2=CC=C(O2)Br)CO |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.